N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide
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Overview
Description
N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide involves multiple steps. One common method includes the reaction of 3-aminocyclobutylmethylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate: Similar in structure but with a tert-butyl group instead of the dimethylpropanamide moiety.
N-[(3-aminocyclobutyl)methyl]-2-methanesulfonyl-N,2-dimethylpropanamide: Contains a methanesulfonyl group, making it distinct in its chemical properties.
Uniqueness
N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide is unique due to its specific amide structure, which imparts distinct chemical reactivity and potential biological activity. Its cyclobutyl ring adds to its structural rigidity, influencing its interaction with molecular targets and its overall stability .
Biological Activity
N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane-derived amine structure, which is significant for its interactions with biological targets. The structural formula can be represented as follows:
This compound exhibits properties that may influence various biochemical pathways and therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes involved in cellular signaling pathways.
- Receptor Modulation :
- Enzyme Inhibition :
Anticancer Properties
Recent studies have indicated that this compound could have significant anticancer properties. Research has shown that compounds targeting the PI3K/Akt pathway can reduce tumor growth in various cancer models:
These findings suggest that this compound may similarly affect tumor growth through modulation of the Akt pathway.
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. Similar compounds have demonstrated the ability to protect neuronal cells from apoptosis by inhibiting pro-apoptotic signals mediated by the Akt pathway . This suggests a possible application in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of compounds with structural similarities to this compound:
- Case Study 1 : A study on a related compound demonstrated significant inhibition of glioma cell proliferation through Akt pathway modulation.
- Case Study 2 : Another investigation revealed that a derivative exhibited anti-inflammatory properties by inhibiting leukotriene synthesis, suggesting potential applications in treating inflammatory diseases.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
InChI Key |
VSSKPBCZTHTULN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CC(C1)N |
Origin of Product |
United States |
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